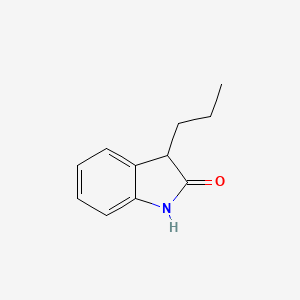

2H-Indol-2-one, 1,3-dihydro-3-propyl-

Description

2H-Indol-2-one, 1,3-dihydro-3-propyl-, is a substituted oxindole derivative characterized by a propyl group (-CH₂CH₂CH₃) at the 3-position of the indol-2-one core. The compound belongs to the 2H-indol-2-one family, which features a non-aromatic, antiaromatic ring system that confers high reactivity. This structure is synthesized via Lewis acid-mediated reactions, as demonstrated in the generation of 2H-indol-2-one intermediates from 3-hydroxy-substituted precursors . The 3-propyl substituent enhances steric bulk and modulates electronic properties, influencing its reactivity in cycloaddition and electrophilic substitution reactions. Such derivatives are pivotal in medicinal chemistry, serving as precursors for spirocyclic compounds and biologically active molecules, including fungicides and bactericides .

Properties

IUPAC Name |

3-propyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-5-9-8-6-3-4-7-10(8)12-11(9)13/h3-4,6-7,9H,2,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOQZQAFCRSULQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566842 | |

| Record name | 3-Propyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91132-17-1 | |

| Record name | 3-Propyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-propyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of aniline derivatives with carbonyl compounds, followed by cyclization to form the indole ring . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3-propyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry

2H-Indol-2-one, 1,3-dihydro-3-propyl- has been investigated for its potential in drug development. Its structure allows it to interact with various biological targets, making it a candidate for:

- Anticancer Agents : Research indicates that indole derivatives exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis .

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, indicating its potential as an antibiotic agent .

Neurological Disorders

The compound has been explored for its therapeutic potential in treating neurological conditions:

- Ropinirole , a derivative of 2H-Indol-2-one, is utilized in the treatment of Parkinson's disease and restless legs syndrome. Its mechanism involves dopamine receptor agonism, which helps manage symptoms associated with these disorders .

Industrial Applications

Beyond medicinal uses, 2H-Indol-2-one, 1,3-dihydro-3-propyl- is applied in various industrial processes:

- Dyes and Pigments : The compound serves as a precursor in the synthesis of dyes and pigments due to its vibrant color properties derived from the indole structure .

- Chemical Intermediates : It is used as a building block for synthesizing more complex organic molecules in chemical research .

Case Study 1: Anticancer Research

A study investigated the effects of various indole derivatives on cancer cell lines. The results showed that compounds similar to 2H-Indol-2-one exhibited significant cytotoxic activity against breast cancer cells, suggesting that structural modifications could enhance efficacy .

Case Study 2: Parkinson's Disease Treatment

Research into Ropinirole's efficacy demonstrated that patients experienced improved motor function when treated with this compound. The pharmacokinetics of Ropinirole were analyzed, showing favorable absorption and distribution profiles that support its clinical use .

Table 1: Biological Activities of Indole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2H-Indol-2-one | Anticancer | |

| Ropinirole | Parkinson's Agent | |

| 1,3-Dihydro-(2H)-indol-2-one | Antimicrobial |

Table 2: Synthesis Methods Overview

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Cyclization of Anilines | Reaction with carbonyl compounds | Varies by method |

| Continuous Flow Synthesis | Industrial scale production | High yield |

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-propyl- involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2H-indol-2-one derivatives arises from variations in substituents at the 3-position. Below is a comparative analysis of key analogs:

Structural and Functional Comparison

Key Research Findings

Synthetic Versatility : The 3-propyl group enhances steric control in spirocyclization, enabling regioselective synthesis of complex heterocycles .

Pharmacological Potential: Hydroxy and oxo-substituted derivatives demonstrate neuroprotective and antioxidant activities, positioning them as candidates for drug development .

Environmental Impact : Alkyl-substituted 2H-indol-2-ones are flagged in environmental monitoring due to their persistence and structural similarity to polycyclic aromatic hydrocarbons (PAHs) .

Q & A

Q. What are the most efficient synthetic routes for 3-propyl-2H-indol-2-one derivatives?

A rapid and scalable method involves p-toluenesulfonic acid (p-TSA)-catalyzed condensation reactions under solvent-free conditions. This approach minimizes byproducts and achieves yields exceeding 85% by optimizing reaction time (2–4 hours) and temperature (80–100°C). Key intermediates can be purified via column chromatography or recrystallization .

Q. How is the structural identity of 3-propyl-2H-indol-2-one confirmed?

Use a combination of:

- 1H/13C NMR to verify proton environments and carbon frameworks.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (C11H13NO, theoretical MW: 175.26).

- IR spectroscopy to detect lactam carbonyl stretching (~1700 cm⁻¹).

Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. What safety protocols are recommended for handling this compound?

While specific GHS classifications are unavailable for 3-propyl derivatives, general precautions include:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : In airtight containers under inert gas (e.g., N2) to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized for 3-propyl-2H-indol-2-one synthesis?

Systematically test variables:

- Catalyst loading : 10–20 mol% p-TSA (higher loadings may reduce efficiency due to side reactions).

- Temperature : 80–120°C (higher temperatures accelerate kinetics but risk decomposition).

- Substrate ratios : Equimolar or slight excess of indole derivatives.

Monitor progress via TLC or HPLC, and isolate products using gradient elution .

Q. How can contradictory data in reported reaction yields be resolved?

Discrepancies may arise from differences in:

- Purity of starting materials (e.g., trace moisture in indole derivatives).

- Reaction monitoring : Use GC-MS to detect volatile byproducts (e.g., propylamine).

- Workup methods : Incomplete extraction or column chromatography losses.

Reproduce conditions with strict control over variables and validate via triplicate trials .

Q. What mechanistic insights exist for the formation of 3-propyl-2H-indol-2-one?

Proposed pathways include:

- Acid-catalyzed cyclization : p-TSA protonates the carbonyl group, facilitating nucleophilic attack by the indole nitrogen.

- Kinetic vs. thermodynamic control : Substituent effects (e.g., propyl group sterics) influence product distribution.

Validate using isotopic labeling (e.g., 13C NMR tracking) or computational modeling (DFT) .

Q. How can bioactivity assays be designed for 3-propyl-2H-indol-2-one analogs?

Leverage structural similarities to known bioactive indole derivatives:

- Kinase inhibition : Test against GSK-3β or Wnt/β-catenin pathways using in vitro enzymatic assays.

- Antimicrobial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays.

Compare results to structurally related compounds like KY19382 , a GSK-3 inhibitor (IC50: 10 nM) .

Data Analysis and Methodological Challenges

Q. How to address low reproducibility in scaled-up synthesis?

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to track intermediate formation.

- Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .

Q. What analytical techniques resolve stereochemical ambiguities in derivatives?

Q. How to analyze byproducts in propyl-substituted indole syntheses?

Common byproducts include:

- Dimerization products : Detect via HRMS (e.g., m/z 350–400 range).

- Oxidized derivatives : Use LC-MS to identify lactam ring-opened species.

Mitigate via inert atmosphere (N2/Ar) and reducing agents (e.g., NaBH4) .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.